molecular formula C18H14N4O4S B12479587 N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide

Cat. No.: B12479587
M. Wt: 382.4 g/mol
InChI Key: FAERJWPQGNGNOA-UHFFFAOYSA-N
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Description

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-aminothiazole with acetic anhydride to form the acetamido derivative, which is then coupled with 4-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of thiazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, inhibiting their activity. The nitrobenzamide moiety may also contribute to its biological effects by interacting with cellular components and disrupting normal cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C18H14N4O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C18H14N4O4S/c1-11(23)19-18-21-16(10-27-18)13-3-2-4-14(9-13)20-17(24)12-5-7-15(8-6-12)22(25)26/h2-10H,1H3,(H,20,24)(H,19,21,23)

InChI Key

FAERJWPQGNGNOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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